2,2,2-trifluoro-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a trifluoromethyl group attached to an acetamide backbone, with a thiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2,2-Trifluoro-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with dimethyl groups instead of the thiophen-2-ylmethyl substituent.
2,2,2-Trifluoroacetamide: Lacks the thiophen-2-ylmethyl group, making it less complex.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group, which imparts different chemical properties.
Uniqueness
2,2,2-Trifluoro-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the trifluoromethyl group and the thiophen-2-ylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6F3NOS |
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Molecular Weight |
209.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)6(12)11-4-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) |
InChI Key |
OURABVDFOPRXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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